

# Gozanertinib Demonstrates Superior Preclinical Efficacy Against Osimertinib-Resistant NSCLC Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Gozanertinib |           |
| Cat. No.:            | B15569568    | Get Quote |

#### For Immediate Release:

[City, State] – [Date] – New preclinical data reveals that **gozanertinib** (TQB3804), a fourth-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), exhibits significant anti-tumor activity in non-small cell lung cancer (NSCLC) models, particularly those harboring resistance mutations to the current standard-of-care third-generation inhibitor, osimertinib. These findings position **gozanertinib** as a promising therapeutic strategy for patients who have developed resistance to existing EGFR-targeted therapies.

**Gozanertinib**, an orally bioavailable dual inhibitor of EGFR and HER2, has been specifically designed to target EGFR mutations that confer resistance to third-generation TKIs, such as the C797S mutation. Preclinical studies demonstrate **gozanertinib**'s potent and selective inhibitory activity against a range of EGFR mutations, including the challenging triple-mutant (Del19/T790M/C797S or L858R/T790M/C797S) NSCLC.

## **Comparative Efficacy in Preclinical Models**

In vitro and in vivo studies have highlighted the superior efficacy of **gozanertinib** in overcoming osimertinib resistance.

## **In Vitro Inhibitory Activity**



**Gozanertinib** has shown potent enzymatic and anti-proliferative activity against various EGFR mutations. The half-maximal inhibitory concentrations (IC50) from key studies are summarized below:

| EGFR Mutation     | Gozanertinib (TQB3804)<br>IC50 (nM) | Osimertinib IC50 (nM) |
|-------------------|-------------------------------------|-----------------------|
| Del19/T790M/C797S | 0.46                                | Ineffective           |
| L858R/T790M/C797S | 0.13                                | Ineffective           |
| Del19/T790M       | 0.26                                | ~11                   |
| L858R/T790M       | 0.19                                | ~5                    |
| WT EGFR           | 1.07                                | ~461-650              |

Data compiled from published preclinical studies. Specific experimental conditions may vary.

#### In Vivo Tumor Growth Inhibition

Preclinical evaluation in cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models of NSCLC has demonstrated significant tumor growth inhibition with **gozanertinib** treatment. In models harboring the osimertinib-resistant C797S mutation, **gozanertinib** administration led to substantial tumor regression. While direct head-to-head in vivo comparisons with osimertinib in these resistant models are emerging, the potent activity of **gozanertinib** in osimertinib-resistant settings provides a strong rationale for its clinical development.

For instance, in a PDX model of NSCLC with the EGFR Del19/T790M/C797S triple mutation, **gozanertinib** treatment resulted in significant tumor growth inhibition. In contrast, osimertinib is known to be largely ineffective against tumors with the C797S mutation.

## **Mechanism of Action and Signaling Pathway**

**Gozanertinib** exerts its anti-tumor effects by binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for tumor cell proliferation and survival.[1] This includes the PI3K/AKT and MAPK pathways. By effectively blocking these pathways even in the



presence of resistance mutations, **gozanertinib** can induce apoptosis and inhibit the growth of resistant tumors.



Click to download full resolution via product page

Caption: **Gozanertinib** inhibits EGFR/HER2 signaling, blocking downstream PI3K/AKT and MAPK pathways.

## **Experimental Protocols**

The preclinical evaluation of **gozanertinib** involved standard methodologies to assess its efficacy in NSCLC models.

#### **Cell-Derived Xenograft (CDX) Model**

 Cell Lines: Human NSCLC cell lines harboring specific EGFR mutations (e.g., NCI-H1975 for L858R/T790M, or engineered cells with Del19/T790M/C797S) were used.



- Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) were subcutaneously injected with 5-10 million cells.
- Treatment: Once tumors reached a palpable size (e.g., 100-200 mm³), mice were randomized into treatment and control groups. **Gozanertinib** was administered orally, typically once daily, at doses ranging from 25-100 mg/kg.
- Efficacy Assessment: Tumor volume was measured regularly (e.g., twice weekly) using calipers. Body weight was monitored as an indicator of toxicity. At the end of the study, tumors were excised for pharmacodynamic analysis (e.g., Western blot for phosphorylated EGFR, AKT, and ERK).

## Patient-Derived Xenograft (PDX) Model

- Tumor Implantation: Fresh tumor tissue from NSCLC patients with defined EGFR mutation profiles, including those who had relapsed on osimertinib, was surgically implanted subcutaneously into immunocompromised mice.
- Passaging: Tumors were allowed to grow and were then passaged to subsequent cohorts of mice for expansion.
- Treatment and Assessment: Similar to the CDX models, once tumors were established, mice were treated with **gozanertinib**, and tumor growth and animal well-being were monitored.





Click to download full resolution via product page

Caption: Preclinical workflow for evaluating Gozanertinib's efficacy.

#### Conclusion

**Gozanertinib** demonstrates significant preclinical activity against NSCLC models, particularly those with acquired resistance to osimertinib mediated by the EGFR C797S mutation. The potent in vitro and in vivo efficacy, combined with its specific mechanism of action, underscores



its potential as a valuable next-line therapy for patients with EGFR-mutated NSCLC who have exhausted current treatment options. Further clinical investigation is warranted to translate these promising preclinical findings into patient benefits.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Gozanertinib Demonstrates Superior Preclinical Efficacy Against Osimertinib-Resistant NSCLC Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569568#gozanertinib-versus-standard-of-care-in-preclinical-nsclc-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com